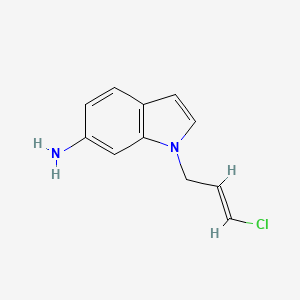
1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine is a chemical compound with a unique structure that includes an indole ring substituted with a chloropropenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine typically involves the reaction of indole derivatives with chloropropenyl reagents under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of 3-chloroprop-2-en-1-yl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the chloropropenyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the indole ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine can be compared with other indole derivatives, such as:
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound has a similar chloropropenyl group but differs in the heterocyclic ring structure.
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine: This compound has the chloropropenyl group attached at a different position on the indole ring.
Thiophene derivatives: These compounds contain a sulfur atom in the ring structure and exhibit different chemical and biological properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the library of indole-based compounds.
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]indol-6-amine |
InChI |
InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h1-5,7-8H,6,13H2/b5-1+ |
InChI-Schlüssel |
ZQCFWSNAYQHFSJ-ORCRQEGFSA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CN2C/C=C/Cl)N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2CC=CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




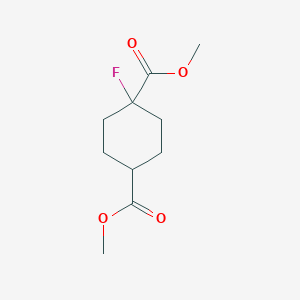
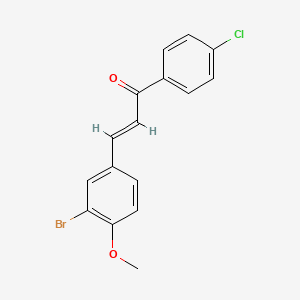
![1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13327624.png)

![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)

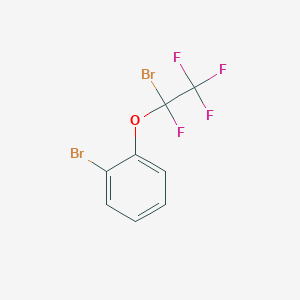

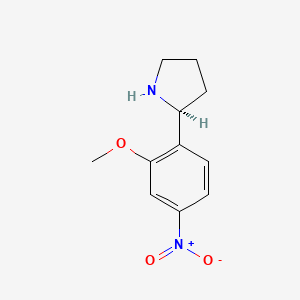
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)

![5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B13327679.png)
